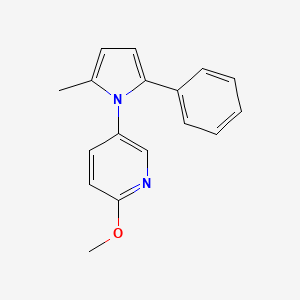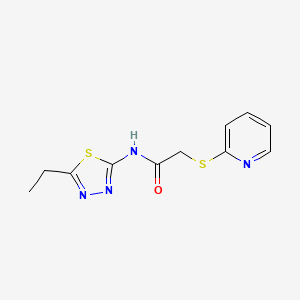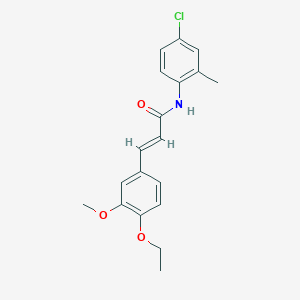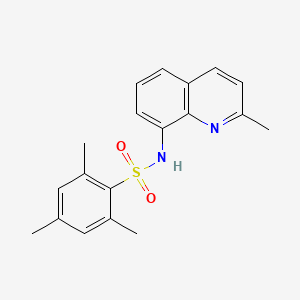![molecular formula C11H17N3O3 B5668397 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5668397.png)
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-[(5-nitro-2-furyl)methyl]piperazine, also known as EFMP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been extensively used in scientific research, particularly in the field of pharmacology. It has been found to have several applications, including its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising drug candidate.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to have several biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2 and 5-LOX. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under certain conditions. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to have low toxicity, making it a safer alternative to other compounds. However, 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has some limitations, including its limited solubility in water and its potential to degrade under certain conditions.
Zukünftige Richtungen
There are several future directions for 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine research. One potential direction is to further explore its anti-cancer properties and its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for other diseases, including diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine and its potential side effects.
Synthesemethoden
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine can be synthesized through various methods, including the reaction of 1-ethylpiperazine with 5-nitro-2-furaldehyde in the presence of a catalyst. Another method involves the reaction of 1-ethylpiperazine with 5-nitrofurfuryl chloride in the presence of a base. Both methods have been found to yield 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine in good yields.
Eigenschaften
IUPAC Name |
1-ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11(17-10)14(15)16/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFIFYPLKBQDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)
![3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)
![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)

![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-(1-methyl-6-oxopiperidin-3-yl)benzamide](/img/structure/B5668367.png)

![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)
![2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)

![3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)
